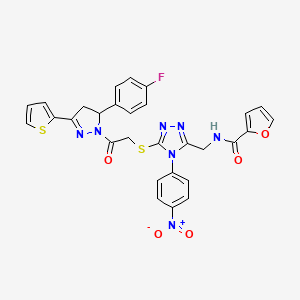

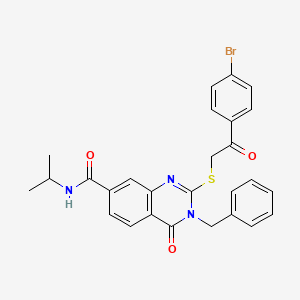

3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide" belongs to the class of 4-oxoquinolines, which are organic substances recognized for their significance in medicinal chemistry. These compounds are known for their biological and synthetic versatility, with N-1-alkylated-4-oxoquinoline derivatives demonstrating various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit attached to carbon C-3 of the 4-oxoquinoline core is particularly associated with diverse biological activities .

Synthesis Analysis

The synthesis of 4-oxoquinoline derivatives, such as the compound , can be achieved through a simple and efficient procedure. In the case of 4-phenylquinazoline-2-carboxamides, a series of these compounds were synthesized and designed as aza-isosters of PK11195, a well-known ligand of the translocator protein (TSPO). The synthesis process of these derivatives is noteworthy for its simplicity and efficiency, which suggests that the synthesis of the compound may follow a similar straightforward approach .

Molecular Structure Analysis

The molecular structure of 4-oxoquinoline derivatives is crucial for their interaction with biological targets. For instance, the 4-phenylquinazoline-2-carboxamides exhibit structure-affinity relationships that are consistent with a pharmacophore/topological model of ligand-TSPO interaction. This implies that the molecular structure of the compound , with its specific substituents and functional groups, is likely designed to fit a particular biological target, potentially the TSPO, with high affinity .

Chemical Reactions Analysis

The chemical reactivity of 4-oxoquinoline derivatives can be exemplified by the regioselective N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. This reaction occurs at the nitrogen of the oxoquinoline group and has been investigated using DFT methods to understand its acid/base behavior and possible reaction paths. Such analysis of chemical reactions is essential to comprehend the reactivity and potential modifications of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide" are not detailed in the provided papers, the properties of 4-oxoquinoline derivatives, in general, can be inferred. These compounds typically exhibit high binding affinity to their targets, as demonstrated by the nanomolar/subnanomolar K(i) values of the 4-phenylquinazoline-2-carboxamides for the TSPO. Additionally, selectivity towards the central benzodiazepine receptor (BzR) is also a notable property, which may be relevant for the compound .

Aplicaciones Científicas De Investigación

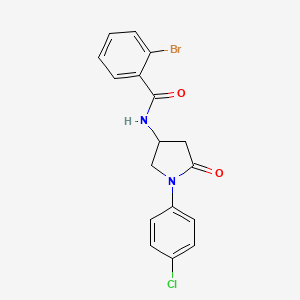

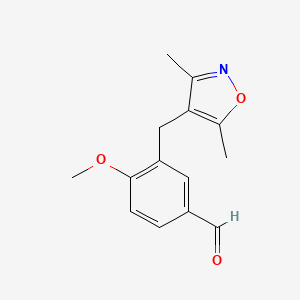

Central Nervous System (CNS) Acting Drugs

Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles featuring heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds with potential CNS effects, ranging from antidepressant and euphoric to convulsive actions. This research underlines the importance of chemical groups in developing novel CNS drugs, potentially relevant to the compound of interest due to its heterocyclic and nitrogen-containing structure (Saganuwan, 2017).

OLED Materials

Organic light-emitting diodes (OLEDs) research has explored various organic semiconductors, including BODIPY-based materials, for their potential in creating efficient, metal-free infrared emitters. The structural design and synthesis of such materials are crucial for developing new conjugated systems for OLED applications. This area of research is relevant to the compound due to its potential for modification and application in organic electronics, suggesting a role in the development of new materials for OLEDs (Squeo & Pasini, 2020).

Pharmacological Importance

Isoquinoline derivatives, like the compound , have shown significant pharmacological importance. They exhibit a range of biological activities, such as antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, and anti-malarial potentials. This highlights the broad spectrum of pharmacological applications for compounds with similar structures or functionalities, indicating potential research avenues for therapeutic applications (Danao et al., 2021).

Mecanismo De Acción

Mode of Action

These may include hydrogen bonding, van der Waals forces, and possibly covalent bonding with specific amino acid residues in the target proteins .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and efficacy .

Result of Action

Given its potential to interact with various biological targets, it could potentially have a wide range of effects, from altering cellular signaling pathways to inhibiting the function of specific enzymes or receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets .

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXITCOPVMHTQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)

![3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519462.png)

![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)

![3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)